Ethyl Ester vs. Carboxylic Acid: STAT3 Pathway Inhibition
In the 1-phenyl-4-oxo-1,4-dihydroquinoline-3-carboxylate sub-series, the C3 ethyl ester (compound 4) inhibited STAT3-Y705 phosphorylation in U266 multiple myeloma cells with an EC₅₀ of 4.6 µM [1]. Hydrolysis to the corresponding C3 carboxylic acid (compound 9) resulted in a 10-fold potency loss (EC₅₀ = 46 µM), directly attributable to reduced cell membrane permeability of the ionized carboxylate at physiological pH [1]. This structure-activity relationship establishes that the ethyl ester functionality is non-redundant for achieving low-micromolar intracellular target engagement, and by class-level inference, the target compound (1-benzyl ethyl ester) is expected to retain this advantage over its free acid counterpart 1-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 35975-86-1).
| Evidence Dimension | Cellular STAT3-Y705 phosphorylation inhibition (EC₅₀) |
|---|---|
| Target Compound Data | Not directly tested in this assay (1-benzyl ethyl ester); class-level inference from 1-phenyl ethyl ester (compound 4): EC₅₀ = 4.6 µM |
| Comparator Or Baseline | 1-Phenyl carboxylic acid (compound 9): EC₅₀ = 46 µM; 1-Benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 35975-86-1): no published cellular STAT3 data available (predicted similar potency loss vs. corresponding ethyl ester) |
| Quantified Difference | ~10-fold reduction in cellular potency upon ester→acid conversion (EC₅₀ ratio 46/4.6 = 10); the benzyl ester analog (compound 10) achieved EC₅₀ = 0.13 µM, a 35-fold improvement over the ethyl ester, further confirming that ester identity strongly modulates potency [1] |
| Conditions | U266 multiple myeloma cells; Western blot quantification of STAT3-Y705 phosphorylation after 1 h compound treatment; repeated at least 3 times per compound |
Why This Matters
Researchers procuring the ethyl ester rather than the cheaper free acid obtain a compound with demonstrably superior cell permeability and intracellular target engagement potential, validated by a 10-fold quantitative potency differential in a mechanistically related sub-series.
- [1] Xu J, Cole DC, Chang CP, et al. Inhibition of the signal transducer and activator of transcription-3 (STAT3) signaling pathway by 4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic acid esters. J Med Chem. 2008;51(14):4115-4121. doi:10.1021/jm701271y View Source
